molecular formula C16H15NO2 B073926 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 89313-72-4

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B073926
CAS RN: 89313-72-4
M. Wt: 253.29 g/mol
InChI Key: WYTMNHJXLDVWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one, also known as ER-464195-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindolones, which are known to possess various biological activities.

Mechanism Of Action

The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is that it has been found to have low toxicity, making it a potentially safe compound for use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one. One direction is to further investigate its potential applications in cancer research and treatment. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 4-ethoxyphenylhydrazine with 4-chloro-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one.

Scientific Research Applications

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been found to have potential applications in various scientific research fields. One such application is in the field of cancer research, where it has been shown to have anti-tumor activity. Studies have also shown that 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

89313-72-4

Product Name

2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C16H15NO2/c1-2-19-14-9-7-13(8-10-14)17-11-12-5-3-4-6-15(12)16(17)18/h3-10H,2,11H2,1H3

InChI Key

WYTMNHJXLDVWGL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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